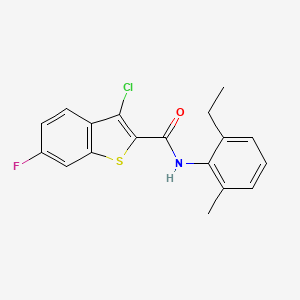
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzothiophene core, a carboxamide group, and multiple substituents such as chlorine, ethyl, methyl, and fluorine.
Méthodes De Préparation
The synthesis of 3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the various substituents. The synthetic route may involve the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Substituents: The chlorine, ethyl, methyl, and fluorine groups can be introduced through various substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles.
Applications De Recherche Scientifique
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide: This compound has a similar structure but with a methoxy group instead of a fluorine atom.
2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide: This compound has a similar structure but with a different position of the chlorine and methoxy groups.
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide: This compound has a similar structure but with a sulfonamide group instead of a carboxamide group.
Propriétés
Formule moléculaire |
C18H15ClFNOS |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H15ClFNOS/c1-3-11-6-4-5-10(2)16(11)21-18(22)17-15(19)13-8-7-12(20)9-14(13)23-17/h4-9H,3H2,1-2H3,(H,21,22) |
Clé InChI |
OOGBODJMLJNGBN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
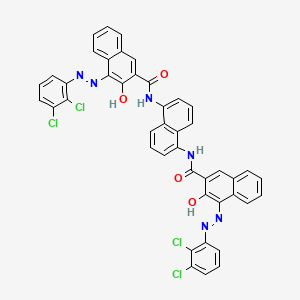
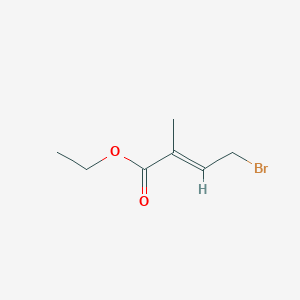

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)
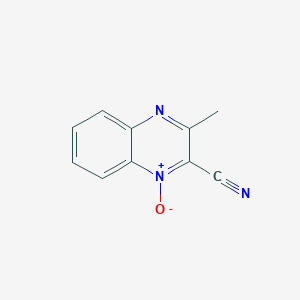
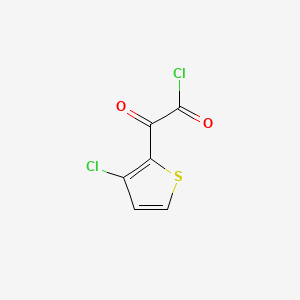
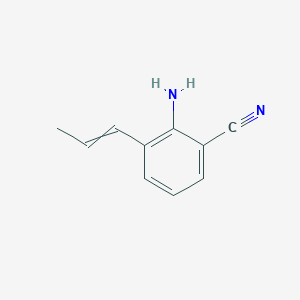

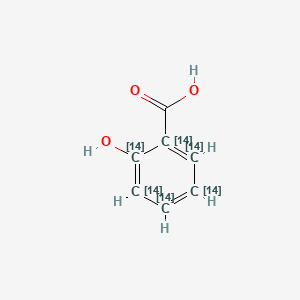
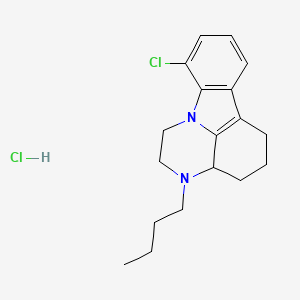
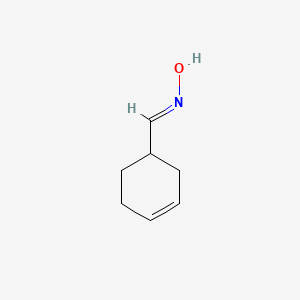
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

